molecular formula C11H11ClN2 B1530803 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine CAS No. 1134925-06-6

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine

Cat. No.: B1530803
CAS No.: 1134925-06-6
M. Wt: 206.67 g/mol
InChI Key: VUKDGKJTUAOMMQ-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of a chlorine atom at the 7th position and three methyl groups at the 2nd, 3rd, and 4th positions on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield the desired naphthyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes or interfere with viral replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.

    2-Amino-1,8-naphthyridine: A precursor in the synthesis of various naphthyridine derivatives.

    1,8-Naphthyridine: The parent compound of the naphthyridine family.

Uniqueness

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine is unique due to the specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-2,3,4-trimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKDGKJTUAOMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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